N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
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Overview
Description
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a 2-methylpropyl group and a cyclohexanecarboxamide moiety
Preparation Methods
The synthesis of N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of the benzodiazole ring, followed by the introduction of the 2-methylpropyl group. The final step involves the attachment of the cyclohexanecarboxamide moiety. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole ring or the cyclohexanecarboxamide moiety are replaced with other groups.
Scientific Research Applications
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:
N-[3-(1-Methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide: This compound has a similar structure but with a methyl group instead of a 2-methylpropyl group.
N-[3-(1-Isobutyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide: This compound features an isobutyl group instead of a 2-methylpropyl group.
The uniqueness of N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H31N3O |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H31N3O/c1-16(2)15-24-19-12-7-6-11-18(19)23-20(24)13-8-14-22-21(25)17-9-4-3-5-10-17/h6-7,11-12,16-17H,3-5,8-10,13-15H2,1-2H3,(H,22,25) |
InChI Key |
GZURFKZNVYLIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
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